molecular formula C16H19N7O B2510340 N-(1-cyanocyclohexyl)-2-{[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]amino}acetamide CAS No. 2094604-04-1

N-(1-cyanocyclohexyl)-2-{[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]amino}acetamide

Cat. No. B2510340
CAS RN: 2094604-04-1
M. Wt: 325.376
InChI Key: LWJXLCRGZAEVHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyanocyclohexyl)-2-{[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]amino}acetamide, also known as CCPA, is a chemical compound that has been widely used in scientific research due to its unique properties. CCPA is a selective A1 adenosine receptor agonist, which means that it activates the A1 adenosine receptor in the body. This receptor is involved in various physiological processes, including sleep regulation, cardiovascular function, and inflammation.

Mechanism of Action

N-(1-cyanocyclohexyl)-2-{[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]amino}acetamide activates the A1 adenosine receptor, which is a G protein-coupled receptor. Activation of the A1 adenosine receptor leads to the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels. This results in the modulation of various cellular processes, including ion channel activity, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects
N-(1-cyanocyclohexyl)-2-{[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]amino}acetamide has been shown to have various biochemical and physiological effects in the body. These include the modulation of sleep-wake cycles, regulation of cardiovascular function, and modulation of inflammatory responses. N-(1-cyanocyclohexyl)-2-{[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]amino}acetamide has also been shown to affect neuronal activity and synaptic plasticity in the brain.

Advantages and Limitations for Lab Experiments

N-(1-cyanocyclohexyl)-2-{[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]amino}acetamide has several advantages for use in laboratory experiments. It is a highly selective A1 adenosine receptor agonist, which means that it can be used to specifically activate this receptor without affecting other adenosine receptors. N-(1-cyanocyclohexyl)-2-{[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]amino}acetamide is also relatively stable and has a long half-life, which makes it suitable for use in long-term experiments.
However, there are also some limitations to the use of N-(1-cyanocyclohexyl)-2-{[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]amino}acetamide in laboratory experiments. The synthesis method is complex and requires specialized equipment and expertise. N-(1-cyanocyclohexyl)-2-{[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]amino}acetamide is also relatively expensive compared to other chemical compounds used in scientific research.

Future Directions

There are several possible future directions for research involving N-(1-cyanocyclohexyl)-2-{[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]amino}acetamide. One area of interest is the role of N-(1-cyanocyclohexyl)-2-{[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]amino}acetamide in regulating immune responses and inflammation. N-(1-cyanocyclohexyl)-2-{[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]amino}acetamide has been shown to have anti-inflammatory effects, and further research could lead to the development of new therapies for inflammatory diseases.
Another area of interest is the role of N-(1-cyanocyclohexyl)-2-{[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]amino}acetamide in regulating neuronal activity and synaptic plasticity. N-(1-cyanocyclohexyl)-2-{[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]amino}acetamide has been shown to affect these processes in the brain, and further research could lead to a better understanding of the mechanisms involved in learning and memory.
Overall, N-(1-cyanocyclohexyl)-2-{[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]amino}acetamide is a valuable tool for scientific research and has the potential to contribute to a better understanding of various physiological processes in the body.

Synthesis Methods

N-(1-cyanocyclohexyl)-2-{[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]amino}acetamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method typically involves the use of organic solvents and requires specialized equipment and expertise.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-{[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]amino}acetamide has been used extensively in scientific research to study the role of the A1 adenosine receptor in various physiological processes. Some of the areas where N-(1-cyanocyclohexyl)-2-{[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]amino}acetamide has been used include sleep regulation, cardiovascular function, and inflammation. N-(1-cyanocyclohexyl)-2-{[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]amino}acetamide has also been used to study the effects of adenosine receptor activation on neuronal activity and synaptic plasticity.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[(1-pyrimidin-2-ylpyrazol-4-yl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O/c17-12-16(5-2-1-3-6-16)22-14(24)10-20-13-9-21-23(11-13)15-18-7-4-8-19-15/h4,7-9,11,20H,1-3,5-6,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJXLCRGZAEVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CNC2=CN(N=C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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